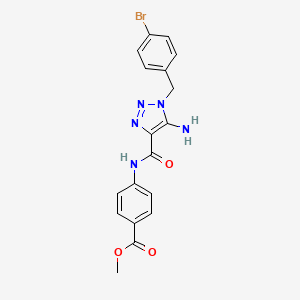
methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C18H16BrN5O3 and its molecular weight is 430.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, identified by CAS number 899981-29-4, is a compound that belongs to the class of triazole derivatives. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrN5O3 with a molecular weight of 430.3 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 899981-29-4 |
| Molecular Formula | C₁₈H₁₆BrN₅O₃ |
| Molecular Weight | 430.3 g/mol |
Antimicrobial Properties
Recent studies have highlighted the potential of triazole derivatives in combating bacterial infections. This compound has shown promising antimicrobial activity against various strains of bacteria. A notable study demonstrated its ability to inhibit the SOS response in Escherichia coli, which is crucial for bacterial survival under stress conditions. The compound acts by modulating the cleavage of LexA protein, a key regulator in the bacterial DNA damage response pathway .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. Preliminary data suggest that this compound may exert cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in certain cancer cells, potentially through the activation of caspase pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole compounds. Modifications at the 5-position of the triazole ring and variations in substituents on the benzyl moiety have been shown to influence potency and selectivity. For instance, the presence of bromine at the para position enhances antimicrobial activity compared to non-substituted analogs .
Study 1: Inhibition of Bacterial Resistance
In a high-throughput screening study involving over 1.8 million compounds, analogs similar to this compound were identified as effective inhibitors of RecA-mediated LexA cleavage in E. coli. This inhibition is significant as it potentially prevents the development of antibiotic resistance .
Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of triazole derivatives found that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to ROS (reactive oxygen species) generation leading to cell cycle arrest and apoptosis .
Propiedades
IUPAC Name |
methyl 4-[[5-amino-1-[(4-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIAWHMRUIXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













